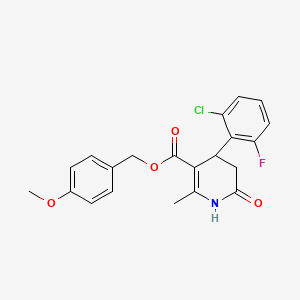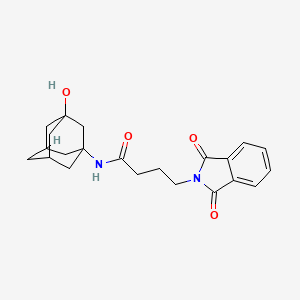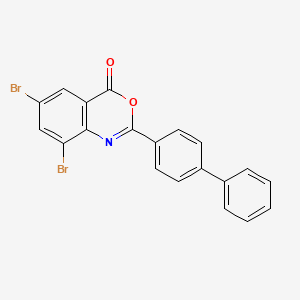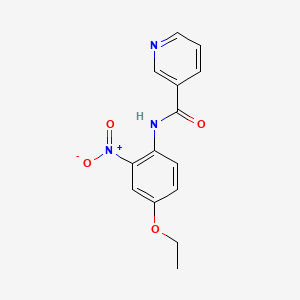![molecular formula C11H12ClNO3 B5061986 5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)
5-chloro-2-[methyl(propionyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[methyl(propionyl)amino]benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
Wirkmechanismus
Meclofenamic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
Meclofenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, to reduce the production of reactive oxygen species, and to modulate the activity of ion channels. In addition, it has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Meclofenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, it also has some limitations. It has a relatively low potency compared to other COX inhibitors, such as indomethacin and diclofenac. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid. One direction is the development of new COX inhibitors with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms of COX inhibition and the identification of new targets for anti-inflammatory and analgesic drugs. Finally, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases, and further studies are needed to explore these possibilities.
Conclusion
In conclusion, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is a potent COX inhibitor that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to be effective in the treatment of various inflammatory conditions. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid, and further research is needed to fully understand its potential applications.
Synthesemethoden
Meclofenamic acid can be synthesized by the reaction of 2-amino-5-chlorobenzoic acid with propionyl chloride, followed by the reaction of the resulting propionyl derivative with methylamine. The final product is obtained by acidification and crystallization. The yield of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Meclofenamic acid has been extensively used in scientific research to study the role of COX enzymes in inflammation and pain. It has been shown to be effective in the treatment of various inflammatory conditions, such as arthritis, colitis, and cystitis. In addition, it has been used to investigate the molecular mechanisms of COX inhibition and to develop new COX inhibitors with improved selectivity and potency.
Eigenschaften
IUPAC Name |
5-chloro-2-[methyl(propanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-10(14)13(2)9-5-4-7(12)6-8(9)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQOODUGVSMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[methyl(propanoyl)amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5061908.png)
![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061923.png)
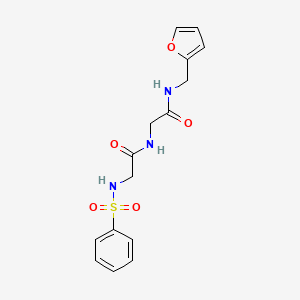

![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)

![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)
![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)
